molecular formula C10H17FO B14381965 5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane CAS No. 89654-37-5

5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane

Cat. No.: B14381965
CAS No.: 89654-37-5
M. Wt: 172.24 g/mol
InChI Key: CZRDPVWDWSKOHF-UHFFFAOYSA-N
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Description

5-Fluoro-3,3-dimethyl-1-oxaspiro[35]nonane is a chemical compound with the molecular formula C10H17FO It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the fluorination of 3,3-dimethyl-1-oxaspiro[3.5]nonane using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted spiro compounds.

Scientific Research Applications

5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The spiro structure provides a rigid framework that can affect the compound’s overall conformation and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-1-oxaspiro[3.5]nonane
  • 3,7-Dimethyl-1-oxaspiro[3.5]nonane
  • 2-Oxa-6-azaspiro[3.5]nonane

Uniqueness

5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated counterparts.

Properties

CAS No.

89654-37-5

Molecular Formula

C10H17FO

Molecular Weight

172.24 g/mol

IUPAC Name

5-fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane

InChI

InChI=1S/C10H17FO/c1-9(2)7-12-10(9)6-4-3-5-8(10)11/h8H,3-7H2,1-2H3

InChI Key

CZRDPVWDWSKOHF-UHFFFAOYSA-N

Canonical SMILES

CC1(COC12CCCCC2F)C

Origin of Product

United States

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